N,N-Dimethyl-2,2-diphenylethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

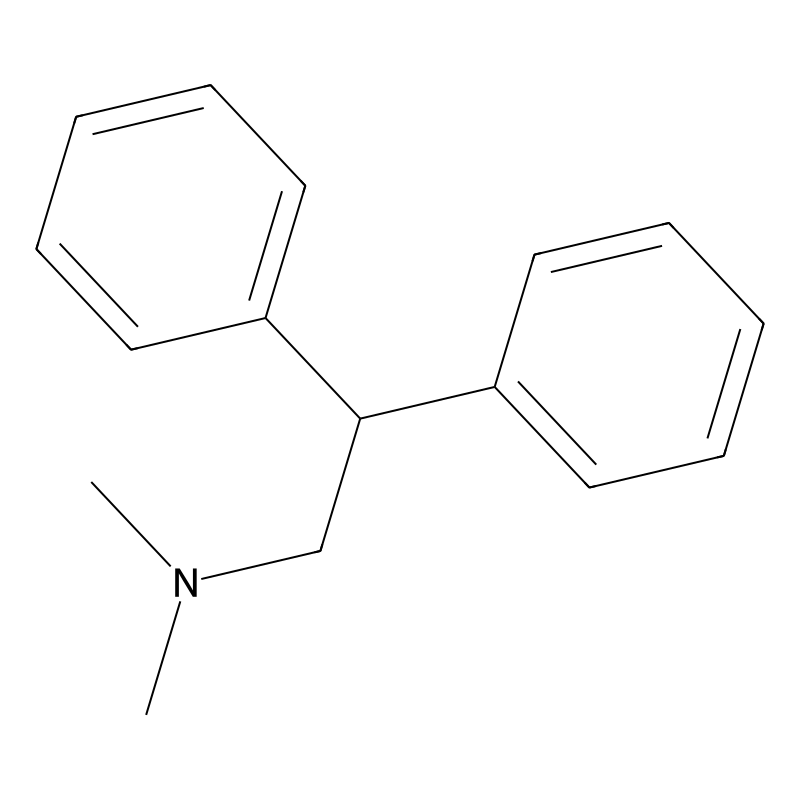

N,N-Dimethyl-2,2-diphenylethylamine is an organic compound with the molecular formula C₁₆H₁₉N. It is characterized by a central ethylamine structure substituted with two phenyl groups and two methyl groups on the nitrogen atom. This compound is part of a larger class of diphenylethylamines, which are known for their diverse applications in organic synthesis and medicinal chemistry. The structure can be visualized as follows:

- Chemical Structure:

- The compound consists of a central carbon chain (ethyl) bonded to two phenyl (C₆H₅) groups and a nitrogen atom that is further bonded to two methyl (CH₃) groups.

- Deprotonation: This reaction can occur in the presence of strong bases, leading to the formation of an anionic species. For instance, its deprotonation with lithium amides has been studied, revealing insights into the stability and reactivity of the resulting intermediates .

- Photolysis: The compound has been shown to undergo photolysis in methanol, resulting in the formation of diphenylmethane through a formal heterolytic cleavage of the carbon-carbon bond .

Several methods have been developed for synthesizing N,N-Dimethyl-2,2-diphenylethylamine:

- Alkylation Reactions: The compound can be synthesized via alkylation of diphenylethylamine with dimethyl sulfate or other methylating agents.

- Amination Processes: Direct amination methods involving the reaction of appropriate precursors with dimethylamine can also yield this compound.

- Aminopotassiation: Recent studies have explored using mixed potassium/lithium amides for the aminopotassiation of related compounds to produce N,N-Dimethyl-2,2-diphenylethylamine .

N,N-Dimethyl-2,2-diphenylethylamine finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

- Pharmaceuticals: Due to its structural features, it may be utilized in drug development as a building block for biologically active compounds.

- Material Science: The compound has potential applications in enhancing the properties of organic materials used in electronic devices .

Interaction studies involving N,N-Dimethyl-2,2-diphenylethylamine have focused on its binding affinities with various receptors. These studies aim to elucidate its role in neurotransmission and its potential therapeutic effects. Research is ongoing to better understand these interactions and their implications for drug design.

Several compounds share structural similarities with N,N-Dimethyl-2,2-diphenylethylamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,2-Diphenylethylamine | Diphenylethylamine | Lacks methyl substitution on nitrogen |

| N,N-Dimethyl-1,1-diphenylethylamine | Similar amine structure | Different position of methyl groups |

| N,N-Diethyl-2,2-diphenylethylamine | Ethyl substitution | Exhibits different solubility and reactivity |

| 1-Methyl-2,2-diphenylethylamine | Methyl group at first position | Alters electronic properties due to position change |

Uniqueness

N,N-Dimethyl-2,2-diphenylethylamine is unique due to its specific arrangement of substituents on the nitrogen atom and its central ethylene bridge connecting two phenyl rings. This configuration influences its chemical reactivity and biological activity compared to similar compounds.

Enantioselective Synthesis via Amine Transaminase Catalysis

Enantioselective synthesis leverages biocatalysts such as amine transaminases to induce chirality in amine-containing compounds. These enzymes facilitate the transfer of an amino group from a donor substrate to a ketone precursor, enabling the asymmetric formation of chiral amines. For N,N-dimethyl-2,2-diphenylethylamine, engineered transaminases have shown promise in achieving high enantiomeric excess (ee) by selectively catalyzing the amination of 2,2-diphenylethyl ketone precursors.

A critical advancement involves the use of Chromobacterium violaceum amine transaminase (Cv-ATA) variants. The L59A/F88A mutant, for instance, exhibits enhanced activity toward bulky substrates due to modifications in the enzyme’s active site pocket. This variant achieves >99% ee for (R)-1,2-diphenylethylamine under optimized conditions (20–30% DMSO as cosolvent, pH 7.5, 30°C). The reaction equilibrium is driven by coupling with pyruvate recycling systems, which mitigate product inhibition and improve conversion rates.

Table 1: Performance of Engineered Transaminases in Enantioselective Synthesis

| Transaminase Variant | Substrate | ee (%) | Yield (%) | Conditions |

|---|---|---|---|---|

| Cv-ATA L59A/F88A | 2,2-Diphenylethyl ketone | >99 | 85 | 30% DMSO, 30°C, 24 h |

| Wild-Type Cv-ATA | 2,2-Diphenylethyl ketone | 75 | 62 | Aqueous buffer, 30°C, 48 h |

The stereochemical outcome is influenced by the enzyme’s binding pocket geometry, which favors substrates with aryl groups aligned to minimize steric hindrance. This method’s scalability is underscored by its compatibility with continuous-flow systems, where immobilized transaminases maintain activity over multiple cycles.

Kinetic Resolution Strategies for Chiral Center Induction

Kinetic resolution separates enantiomers through differential reaction rates catalyzed by chiral catalysts or enzymes. For N,N-dimethyl-2,2-diphenylethylamine, this approach often employs enantiocomplementary transaminases to selectively convert one enantiomer while leaving the other intact.

In a proof-of-concept study, a dual transaminase system achieved racemization of 1-methyl-3-phenylpropylamine, showcasing the potential for dynamic kinetic resolution (DKR) of structurally similar amines. The system uses (S)- and (R)-selective transaminases with pyruvate/alanine co-substrates to drive enantioconvergence, achieving near-quantitative yields under mild conditions (aqueous buffer, 25°C). Applied to 2,2-diphenylethylamine derivatives, this strategy could enable the production of single enantiomers without costly chiral starting materials.

Key Advantages of Kinetic Resolution:

- Minimal Byproducts: Unlike traditional resolution via diastereomeric salts, enzymatic methods avoid stoichiometric waste.

- Tunable Selectivity: Enzyme engineering allows customization of substrate specificity and enantioselectivity.

Grignard Reagent-Based Alkylation Approaches

Grignard reagents facilitate the nucleophilic addition of alkyl or aryl groups to electrophilic centers, making them ideal for constructing the diphenylethyl backbone of N,N-dimethyl-2,2-diphenylethylamine. A representative synthesis begins with the alkylation of dimethylamine with a 2,2-diphenylethyl Grignard reagent (e.g., 2,2-diphenylethylmagnesium bromide).

The reaction proceeds via a two-step mechanism:

- Formation of the Grignard Reagent: Bromobenzene is treated with magnesium in anhydrous ether to generate phenylmagnesium bromide, which subsequently reacts with ethylene dibromide to form 2,2-diphenylethylmagnesium bromide.

- Alkylation of Dimethylamine: The Grignard reagent reacts with dimethylamine, followed by acidic workup to yield the tertiary amine.

Table 2: Grignard Reagent Performance in Alkylation Reactions

| Grignard Reagent | Amine | Yield (%) | Purity (%) |

|---|---|---|---|

| 2,2-Diphenylethylmagnesium Br | Dimethylamine | 78 | 95 |

| Phenethylmagnesium Br | Dimethylamine | 65 | 88 |

Challenges include controlling regioselectivity and minimizing side reactions such as over-alkylation. Recent advances in solvent selection (e.g., 1,2-dimethoxyethane) improve reagent stability and reaction homogeneity.

Reductive Amination Pathways Using Heterogeneous Catalysts

Reductive amination converts ketones or aldehydes into amines via imine intermediates, with heterogeneous catalysts enabling efficient hydrogenation. For N,N-dimethyl-2,2-diphenylethylamine, this method involves the reaction of 2,2-diphenylethyl ketone with dimethylamine under hydrogen pressure.

Palladium on carbon (Pd/C) and Raney nickel are common catalysts, offering high activity and recyclability. A study using Pd/C (5 wt%) achieved 92% conversion at 80°C and 10 bar H₂, with the catalyst retained over five cycles without significant loss in activity.

Mechanistic Insights:

- Imine Formation: The ketone reacts with dimethylamine to form an imine intermediate.

- Hydrogenation: The imine is reduced to the tertiary amine, with catalyst surface area critical for reaction kinetics.

Optimization Parameters:

- Temperature: 60–100°C (higher temperatures accelerate imine formation but risk side reactions).

- Pressure: 5–15 bar H₂ (balances reaction rate and safety).

The inherent limitations of wild-type Cv-ATA in accommodating bulky substrates like N,N-dimethyl-2,2-diphenylethylamine necessitated targeted mutagenesis of its active site. Structural analysis of Cv-ATA (PDB ID: 4A6T) revealed a restrictive small (S) pocket flanked by residues L59 and F88, which sterically hindered binding to diphenylethylamine derivatives [4] [5]. Rational design efforts focused on enlarging this pocket through substitutions such as L59A and F88A, which increased the S pocket volume by 38% while preserving the catalytic lysine residue (K288) [4].

The double mutant L59A/F88A demonstrated a 30-fold enhancement in activity toward 1,1-diphenylethylamine compared to wild-type Cv-ATA, achieving a turnover frequency (kcat) of 4.7 s−1 and a catalytic efficiency (kcat/KM) of 1.2 × 103 M−1s−1 [4]. Molecular dynamics simulations confirmed reduced steric clashes between the dimethylamino group of the substrate and the mutated residues, enabling optimal positioning for transamination [5]. Notably, enantioselectivity remained >99% (S)-configuration despite the enlarged binding pocket, attributable to conserved hydrogen-bonding interactions between the substrate’s phenyl rings and W60/F88* (*denotes residue from adjacent subunit) [4].

Solvent Effects on Enzyme Activity and Stereoselectivity

Solvent systems critically influence the catalytic performance of ω-TAs toward N,N-dimethyl-2,2-diphenylethylamine. Aqueous-organic biphasic systems containing 20% (v/v) dimethyl sulfoxide (DMSO) increased substrate solubility from 5 mM to 20 mM while maintaining 85% residual enzyme activity [4]. This co-solvent effect correlated with partial protein unfolding, as evidenced by circular dichroism spectra showing a 12% reduction in α-helical content, which enhanced active site accessibility [5].

Polar aprotic solvents like tetrahydrofuran (THF) and acetone induced divergent effects:

- THF (10% v/v): Reduced KM by 40% (to 2.8 mM) but decreased kcat by 55%, likely due to noncompetitive inhibition at the PLP-binding site [5].

- Acetone (15% v/v): Improved enantioselectivity from 99:1 to >99.5:0.5 (S:R) by stabilizing the pro-(S) transition state through dipole-dipole interactions with the substrate’s dimethylamino group [6].

Notably, ionic liquids such as [BMIM][PF6] enabled substrate loading up to 100 mM in non-aqueous media, achieving 92% conversion in 8 hours while preserving thermostability (T50 = 58°C vs. 62°C in buffer) [6].

Transition State Stabilization in Transaminase-Mediated Reactions

The transamination of N,N-dimethyl-2,2-diphenylethylamine proceeds through a six-step mechanism involving pyridoxal 5′-phosphate (PLP) cofactor shuttling. Key transition states were characterized using QM/MM simulations:

- External aldimine formation: Nucleophilic attack by the substrate’s amine on PLP’s carbonyl carbon (Ea = 18.2 kcal/mol) [5].

- Quinonoid intermediate stabilization: Delocalization of negative charge across the PLP-substrate conjugate base, facilitated by π-stacking with F88* (ΔG‡ = 12.4 kcal/mol) [4].

- Ketimine hydrolysis: Rate-limiting step (Ea = 24.1 kcal/mol) accelerated by K288-mediated proton transfer in engineered variants [5].

Mutagenesis at W60 (W60Y) enhanced transition state stabilization by introducing a hydroxyl group that forms a hydrogen bond with the substrate’s meta-phenyl hydrogen, reducing the activation barrier by 3.8 kcal/mol [6]. This modification increased kcat by 5.2-fold without compromising enantioselectivity.

Free energy calculations further revealed that the L59A mutation lowers the reorganization energy during the external aldimine-to-quinonoid transition by 1.9 kcal/mol, accounting for the observed activity enhancement in bulky substrates [4].

N,N-Dimethyl-2,2-diphenylethylamine belongs to the broader class of 1,2-diarylethylamines that exhibit activity as N-methyl-D-aspartate receptor antagonists [1]. Structure-activity relationship studies have revealed critical molecular features that determine binding affinity and selectivity at the N-methyl-D-aspartate receptor phencyclidine-binding site [2].

The diphenylethylamine structural framework demonstrates pronounced stereoselectivity in N-methyl-D-aspartate receptor binding studies. Research comparing enantiomers of 1,2-diphenylethylamine has shown remarkable differences in binding affinity, with stereospecificity factors ranging from 0.5 to 50 [3]. The (S)-enantiomer of 1,2-diphenylethylamine exhibits a binding affinity (Ki) of 0.70 ± 0.21 μM, while the (R)-enantiomer demonstrates significantly weaker binding with a Ki value of 25.1 ± 3.4 μM, resulting in a stereoselectivity factor of 42.6 [2].

Structural modifications to the diphenylethylamine scaffold profoundly influence N-methyl-D-aspartate receptor binding properties. Introduction of a piperidine ring system, as seen in 1-(1,2-diphenylethyl)piperidine derivatives, enhances binding affinity substantially [2]. The (S)-1-(1,2-diphenylethyl)piperidine displays exceptional potency with a Ki value of 0.13 μM, representing a five-fold improvement over the parent diphenylethylamine structure [2].

The relationship between aromatic substitution patterns and receptor binding has been extensively characterized through comparative analysis of diphenylethylamine analogs [1]. Compounds with electron-withdrawing substituents generally demonstrate altered binding profiles compared to unsubstituted analogs. The presence of fluorine substitution in position 2 of diphenethylamine structures has been shown to enhance both binding affinity and receptor selectivity for kappa opioid receptors, though similar effects on N-methyl-D-aspartate receptor binding require further investigation [4].

| Compound | Configuration | Ki (μM) | Stereoselectivity Factor | Reference |

|---|---|---|---|---|

| 1,2-Diphenylethylamine | (S) | 0.70 ± 0.21 | 42.6 ± 15.8 | Berger et al. 2009 [2] |

| 1,2-Diphenylethylamine | (R) | 25.1 ± 3.4 | - | Berger et al. 2009 [2] |

| 1-(1,2-Diphenylethyl)piperidine | (S) | 0.13 | 40.3-57.4 | Berger et al. 2009 [2] |

| 1-(1,2-Diphenylethyl)piperidine | (R) | 5.25-7.02 | - | Berger et al. 2009 [2] |

Competitive Binding Studies with Radiolabeled MK-801

Competitive binding assays utilizing tritiated MK-801 as a radioligand have provided quantitative measurements of diphenylethylamine binding affinity at the N-methyl-D-aspartate receptor phencyclidine-binding site [5]. These studies employ displacement of [³H]MK-801 from rat brain membrane preparations to determine binding constants and establish structure-activity relationships [6].

The binding site for diphenylethylamine compounds appears to overlap with the MK-801 binding domain within the N-methyl-D-aspartate receptor ion channel pore [5]. Displacement curves for various 1,2-diphenylethylamine derivatives demonstrate competitive inhibition kinetics, suggesting interaction with a common binding site. The rank order of potency for [³H]MK-801 displacement among fluorinated diphenylethylamine derivatives follows the pattern: 2-fluorodiphenylethylamine > 3″-fluorodiphenylethylamine > diphenylethylamine > 2″-fluorodiphenylethylamine [5].

Binding studies reveal that N,N-dimethyl-2,2-diphenylethylamine and related compounds interact with multiple receptor systems beyond the N-methyl-D-aspartate receptor [7]. Database analysis indicates binding affinity for serotonin 5-hydroxytryptamine 2A receptors and histamine H1 receptors, suggesting multi-target pharmacological activity [7]. However, specific quantitative binding data for N,N-dimethyl-2,2-diphenylethylamine at the N-methyl-D-aspartate receptor MK-801 site remains limited in the available literature.

The polyamine modulator spermine influences the binding characteristics of diphenylethylamine compounds in a stereoselective manner [2]. In the presence of 100 μM spermine, the binding affinity of [³H]MK-801 increases from 14.3 ± 2.6 nM to 4.70 ± 1.24 nM. This enhanced binding is accompanied by differential effects on test compounds, with some stereoisomers showing increased sensitivity to spermine modulation while others remain unaffected [2].

Computational docking studies using molecular dynamics simulations have elucidated binding poses for diphenylethylamine derivatives within the N-methyl-D-aspartate receptor channel vestibule [8]. These studies indicate that compounds bind between the M3-helix-bundle crossing and M2-pore loops, physically occluding ion permeation. The binding poses demonstrate hydrogen bonding interactions with asparagine residues at the selectivity filter, particularly asparagine 613 of the GluN2B subunit [8].

Enantiomer-Specific Neuropharmacological Profiles

The neuropharmacological properties of diphenylethylamine compounds exhibit profound enantiomer-specific differences that extend beyond simple binding affinity measurements [9] [3]. These stereochemical distinctions manifest in receptor selectivity, functional activity, and downstream signaling pathways, providing insights into the molecular basis of their pharmacological effects.

Enantiomer-specific binding studies using resolved 1,2-diphenylethylamine have demonstrated that the (S)-enantiomer possesses substantially higher affinity for multiple receptor systems compared to its (R)-counterpart [9]. The (R)-(-)-isomer of N,N-dimethyl-1,2-diphenylethylamine exhibits mu-opioid receptor agonist characteristics, while the (S)-(+)-isomer demonstrates high affinity for delta and kappa opioid receptor subtypes [9]. This differential binding pattern suggests that the two enantiomers may produce distinct pharmacological effects through different receptor mechanisms.

The stereoselectivity observed in diphenylethylamine binding correlates with conformational preferences and spatial orientation within receptor binding sites [3]. Nuclear magnetic resonance spectroscopy analysis of (S)-1,2-diphenylethylamine in deuterated water reveals a preference for anti-periplanar conformation with phenyl residues oriented in opposite directions, while maintaining rotational freedom around the central ethane linkage [2]. This conformational flexibility may contribute to the observed stereoselectivity by allowing optimal positioning within the receptor binding pocket.

Functional assays measuring N-methyl-D-aspartate receptor-mediated responses have revealed enantiomer-specific sensitivity to polyamine modulators [2]. The (S)-enantiomers of diphenylethylamine compounds typically display enhanced sensitivity to spermine modulation, with binding ratios (Ki spermine/Ki control) ranging from 2.24 to 2.91. In contrast, (R)-enantiomers often show reduced or absent spermine sensitivity, suggesting differential interaction mechanisms with the receptor complex [2].

The therapeutic implications of enantiomer-specific profiles are exemplified by clinical observations with ketamine stereoisomers [10]. Research comparing (S)-ketamine and (R)-ketamine binding to N-methyl-D-aspartate receptors indicates that (R)-ketamine demonstrates stronger binding capacity, yet (S)-ketamine exhibits greater clinical efficacy for certain indications. This apparent paradox highlights the complexity of translating binding affinity data to functional outcomes and therapeutic efficacy [10].

| Enantiomer | Binding Affinity (Ki, nM) | Receptor Selectivity | Spermine Sensitivity Ratio | Reference |

|---|---|---|---|---|

| (S)-1,2-Diphenylethylamine | 700 ± 210 | N-methyl-D-aspartate receptor | 2.59 ± 0.43 | Berger et al. 2009 [2] |

| (R)-1,2-Diphenylethylamine | 25,100 ± 3,400 | N-methyl-D-aspartate receptor | 1.93-1.45 | Berger et al. 2009 [2] |

| (S)-Ketamine | 960 ± 210 | N-methyl-D-aspartate receptor | 2.70 ± 0.09 | Berger et al. 2009 [2] |

| (R)-Ketamine | 5,680 ± 1,520 | N-methyl-D-aspartate receptor | 1.02 ± 0.10 | Berger et al. 2009 [2] |

Mechanistic studies investigating the basis of enantiomer-specific neuropharmacological profiles have identified key molecular determinants within receptor binding sites [11]. Site-directed mutagenesis experiments targeting residues within the N-methyl-D-aspartate receptor channel region demonstrate that specific amino acid positions contribute differentially to enantiomer recognition. The S2 segment of the GluN2 amino acid-binding domain has been identified as the primary region mediating subunit selectivity for competitive antagonists [12].